3-Fluoropyridine-2,4-diamine
Overview
Description
3-Fluoropyridine-2,4-diamine is a fluorinated heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a fluorine atom at the 3-position and two amino groups at the 2- and 4-positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyridine-2,4-diamine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like dimethylformamide (DMF) at room temperature. This reaction yields 3-fluoro-2-nitropyridine, which can then be reduced to this compound using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using specialized equipment to handle the reactive and sometimes hazardous fluorinating agents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyridine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group in intermediates like 3-fluoro-2-nitropyridine can be reduced to an amino group.
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Tetrabutylammonium fluoride (TBAF) in DMF.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: this compound.
Oxidation: 3-Fluoro-2,4-dinitropyridine.
Scientific Research Applications
3-Fluoropyridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-2,4-diamine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. For example, in medicinal chemistry, fluorinated compounds often exhibit enhanced metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-3,4-diamine
- 4-Fluoropyridine-2,3-diamine
- 2,3,4-Trifluoropyridine
Uniqueness
3-Fluoropyridine-2,4-diamine is unique due to the specific positioning of the fluorine and amino groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
IUPAC Name |
3-fluoropyridine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONLYLKOVYTNSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505881 | |
Record name | 3-Fluoropyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72922-07-7 | |
Record name | 3-Fluoropyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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